Octacosa-5,9-dienoic acid

Description

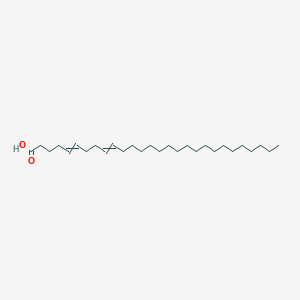

Structure

2D Structure

Properties

CAS No. |

129596-74-3 |

|---|---|

Molecular Formula |

C28H52O2 |

Molecular Weight |

420.7 g/mol |

IUPAC Name |

octacosa-5,9-dienoic acid |

InChI |

InChI=1S/C28H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h19-20,23-24H,2-18,21-22,25-27H2,1H3,(H,29,30) |

InChI Key |

SQYBLVIRHDYEKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of 5,9 Dienoic Acids in Biological Systems

Discovery and Initial Identification of 5,9-Dienoic Acids

The journey of discovering 5,9-dienoic acids began with the study of marine invertebrates. These fatty acids were first identified in marine sponges belonging to the class Demospongiae. nih.govnih.gov This initial discovery led to the coining of the term "demospongic acids" to describe this novel family of fatty acids. nih.gov The definition of demospongic acids originally encompassed very-long-chain fatty acids (VLCFAs), primarily with carbon chain lengths ranging from C24 to C30, that featured the distinctive 5,9-di-unsaturation pattern. nih.gov Subsequent research revealed that this structural motif was not exclusive to sponges and could be found in a broader range of organisms, leading to a wider investigation of their natural sources. nih.gov

Distribution Across Diverse Biological Kingdoms

Once considered a chemotaxonomic marker for marine sponges, it is now understood that 5,9-dienoic acids are distributed across various biological kingdoms, from coniferous plants to a range of marine organisms. This widespread presence suggests diverse biosynthetic pathways and physiological roles for these unique fatty acids.

Coniferous Plant Seed Oils (e.g., Pinus nigra, Taxus cuspidata, Taxus baccata)

The seed oils of several coniferous plants have been identified as a significant terrestrial source of 5,9-dienoic acids. Notably, these are typically shorter-chain variants compared to those found in marine sponges.

The seed oil of the black pine, Pinus nigra, contains a variety of fatty acids, including those with the Δ5 unsaturation. While linoleic acid and palmitic acid are the major components, pinolenic acid (a C18:3 fatty acid with a Δ5,9,12 unsaturation) is also present in significant amounts. nih.govmdpi.com

The genus Taxus is another prominent source of these fatty acids. The seed oils of Taxus cuspidata (Japanese yew) and Taxus baccata (European yew) are known to contain taxoleic acid, which is the common name for (5Z,9Z)-octadeca-5,9-dienoic acid. nih.govactahort.orgsemanticscholar.org In Taxus baccata seed oil, taxoleic acid can constitute a notable percentage of the total fatty acid profile. nih.gov Studies on various Taxus species have consistently reported the presence of taxoleic acid as a significant constituent of their seed lipids. nih.govactahort.org

| Plant Species | Common Name | Specific 5,9-Dienoic Acid Found | Reference |

|---|---|---|---|

| Pinus nigra | Black Pine | Pinolenic acid (C18:3Δ5,9,12) | nih.govmdpi.com |

| Taxus cuspidata | Japanese Yew | Taxoleic acid (C18:2Δ5,9) | actahort.org |

| Taxus baccata | European Yew | Taxoleic acid (C18:2Δ5,9) | nih.govsemanticscholar.org |

Marine Organisms, Specifically Sponges (e.g., Cinachyrella aff. schulzei, Penares sp.)

Marine sponges remain the most prolific and diverse source of long-chain and very-long-chain 5,9-dienoic acids, including the titular Octacosa-5,9-dienoic acid. These organisms often contain complex mixtures of these fatty acids, which can be straight-chained, branched, or even halogenated.

The phospholipids (B1166683) of the marine sponge Cinachyrella aff. schulzei are particularly rich in 5,9-dienoic acids. researchgate.net In one study, fifteen different fatty acids with the characteristic 5,9-diene system were identified, accounting for 30% of the total fatty acid mixture. researchgate.net Among these was the novel 27-methyl-(5Z,9Z)-octacosadienoic acid, a branched-chain C29 fatty acid. researchgate.net This finding highlights the structural diversity of demospongic acids within a single sponge species.

The marine sponge Penares sp. has also been a subject of interest for its unique fatty acid composition. While some studies have focused on other bioactive compounds from this sponge, the presence of long-chain fatty acids is a known characteristic of the genus. researchgate.net The potential for novel 5,9-dienoic acids in Penares and other related sponges remains an active area of research.

Further research into other sponge species like Geodinella robusta has led to the identification of new cytotoxic 5,9-dienoic acids, such as (5Z,9Z)-22-methyl-5,9-tetracosadienoic acid. nih.gov The continued discovery of new demospongic acids in various sponge species underscores their importance as a source of these unique lipids.

| Sponge Species | Specific 5,9-Dienoic Acid Found | Chain Length | Reference |

|---|---|---|---|

| Cinachyrella aff. schulzei | (5Z,9Z)-Octacosenoic acid | C28:1 | researchgate.net |

| Cinachyrella aff. schulzei | 27-methyl-(5Z,9Z)-octacosadienoic acid | C29:2 (branched) | researchgate.net |

| Geodinella robusta | (5Z,9Z)-22-methyl-5,9-tetracosadienoic acid | C25:2 (branched) | nih.gov |

Other Microbial and Plant Sources

Beyond conifers and sponges, 5,9-dienoic acids have been identified in a variety of other organisms, further challenging their initial classification as being specific to Demospongiae.

In the plant kingdom, species from the genus Teucrium have been reported to contain (5Z,9Z)-octadeca-5,9-dienoic acid. nih.gov The seed oil of Ginkgo biloba, a unique gymnosperm, is another terrestrial source of these non-methylene-interrupted fatty acids. nih.gov

The occurrence of these acids extends to other marine invertebrates as well. For instance, the sea anemone Stoichactis helianthus has been found to contain a range of Δ5,9 fatty acids in its phospholipids. nih.gov This discovery was significant as it demonstrated that these fatty acids are not exclusive to sponges within the marine invertebrate phyla. nih.gov

The role of microorganisms in the production of 5,9-dienoic acids is an area of ongoing investigation. It has been suggested that symbiotic microorganisms residing within sponges may be responsible for the synthesis of these unusual fatty acids. nih.gov While direct evidence linking specific microbial species to the production of this compound is still emerging, the broader field of microbial fatty acid synthesis indicates that bacteria and fungi are capable of producing a vast array of fatty acid structures, including non-methylene-interrupted forms. nih.govfrontiersin.org

| Organism | Kingdom/Phylum | Specific 5,9-Dienoic Acid Found | Reference |

|---|---|---|---|

| Teucrium cubense | Plantae | (5Z,9Z)-octadeca-5,9-dienoic acid | nih.gov |

| Ginkgo biloba | Plantae | 5,9-Dienoic acids | nih.gov |

| Stoichactis helianthus | Cnidaria (Sea Anemone) | Various Δ5,9 fatty acids | nih.gov |

Biosynthetic Pathways of 5,9 Dienoic Acids

Enzymatic Desaturation Mechanisms (e.g., Δ5-desaturase activity in fatty acid synthesis)

The introduction of double bonds into a fatty acid chain is a highly specific and energy-intensive process catalyzed by enzymes known as fatty acid desaturases. nih.gov These enzymes perform dehydrogenation reactions, converting a single carbon-carbon bond into a double bond. nih.gov The biosynthesis of 5,9-dienoic acids is particularly reliant on the action of "front-end" desaturases, so named because they insert double bonds between an existing double bond and the carboxyl end of the fatty acid. mdpi.com

The key enzyme in establishing the C-5 double bond is a Δ5-desaturase. mdpi.com This class of enzymes is responsible for creating a cis-double bond at the Δ5 position of the fatty acyl chain. wikipedia.org While Δ5-desaturase is well-known for its role in the conventional pathway for synthesizing arachidonic acid, it also participates in the formation of atypical NMI fatty acids. mdpi.com For instance, research on the slime mold Dictyostelium has identified two Δ5 fatty acid desaturases, FadA and FadB, which are responsible for the production of dienoic fatty acids, including those with Δ5 double bonds. microbiologyresearch.org The disruption of the fadA gene in Dictyostelium leads to a significant decrease in dienoic fatty acid content, highlighting its central role. microbiologyresearch.org

The formation of the 5,9-diene structure is not the result of a single enzyme but a multi-step process. A common pathway involves the initial desaturation of a saturated fatty acid like stearic acid (18:0) by a Δ9-desaturase to form oleic acid (18:1Δ9). skinident.world This is followed by subsequent chain elongation and a final desaturation step by a Δ5-desaturase. This coordinated action of different desaturases and elongases is essential for producing NMI fatty acids like octacosa-5,9-dienoic acid. mdpi.com

Precursor Substrate Identification and Elongation Processes

The biosynthesis of a very-long-chain fatty acid such as this compound (a C28 acid) begins with shorter precursor molecules. Fatty acids containing up to 16 carbons are typically synthesized by the cytosolic fatty acid synthase (FAS). diva-portal.org Further elongation to produce very-long-chain fatty acids (VLCFAs) occurs primarily in the endoplasmic reticulum. ijs.sidiva-portal.org

This elongation process involves a cycle of four enzymatic reactions that sequentially add two-carbon units to the fatty acyl-CoA chain, using malonyl-CoA as the carbon donor. diva-portal.org The enzymes catalyzing these reactions are known as Elongation of Very Long-chain fatty acids (ELOVLs). diva-portal.org Several ELOVL enzymes have been identified, each showing preference for substrates of specific chain lengths and degrees of unsaturation. diva-portal.org

For the synthesis of this compound, a precursor such as oleic acid (18:1Δ9) is a likely starting point. This precursor would undergo multiple cycles of elongation to extend the carbon chain from C18 to C28. After or during the elongation process, the action of a Δ5-desaturase would introduce the second double bond, yielding the final 5,9-dienoic acid structure. mdpi.com The interplay between elongation and desaturation is critical, as demonstrated in marine invertebrates where these enzyme systems work together to produce a variety of NMI fatty acids. mdpi.com

| Step | Enzyme/Enzyme Complex | Reaction | Source |

|---|---|---|---|

| 1. Condensation | ELOVL (Elongase) | Condensation of fatty acyl-CoA with malonyl-CoA to form 3-ketoacyl-CoA. | diva-portal.org |

| 2. Reduction | 3-ketoacyl-CoA reductase | Reduction of 3-ketoacyl-CoA to 3-hydroxyacyl-CoA. | diva-portal.org |

| 3. Dehydration | 3-hydroxyacyl-CoA dehydratase | Dehydration of 3-hydroxyacyl-CoA to create trans-2-enoyl-CoA. | diva-portal.org |

| 4. Reduction | trans-2-enoyl-CoA reductase | Reduction of trans-2-enoyl-CoA to form the two-carbon elongated acyl-CoA. | ijs.sidiva-portal.org |

Comparative Biosynthesis Across Eukaryotic Systems (e.g., Oomycetes, Sponges)

The biosynthesis of 5,9-dienoic acids has been identified in a diverse range of eukaryotic organisms, particularly in marine invertebrates and some lower eukaryotes. The specific pathways and resulting fatty acid profiles can vary significantly between different species.

Sponges: Marine sponges are a rich source of unusual lipids, including NMI fatty acids. Studies have confirmed that cis,cis-5,9-dienoic lipids are common in these organisms. mdpi.com For example, a range of (5Z,9Z)-9-chloro-5,9-dienoic acids with varying chain lengths were identified in the marine sponge Penares sp. orscience.ru More specifically, an unbranched octacosatrienoic acid (28:3) with a Δ5,9 double bond pattern was isolated from the Antarctic deep-sea sponge Latrunculia biformis. mdpi.com The biosynthesis of these very-long-chain NMI fatty acids in sponges is believed to involve Δ5-desaturases acting in concert with fatty acid elongases. mdpi.commdpi.com

Oomycetes and Other Lower Eukaryotes: While direct evidence in oomycetes is limited, studies on the closely related slime mold Dictyostelium discoideum provide a valuable model for understanding the synthesis of 5,9-dienoic acids in lower eukaryotes. Research has shown that the fatty acid composition in Dictyostelium includes 18:2(5,9) and 18:2(5,11). researchgate.net The synthesis of these dienoic acids is dependent on the Δ5-desaturase FadA, demonstrating that the enzymatic machinery for creating the Δ5,9 structure exists in these organisms. microbiologyresearch.orgresearchgate.net This suggests a conserved pathway for producing NMI fatty acids among lower eukaryotes.

| Organism Group | Example Organism | Key Findings | Relevant Enzymes | Source |

|---|---|---|---|---|

| Sponges (Porifera) | Penares sp., Latrunculia biformis | Confirmed presence of C28 Δ5,9-dienoic acids and related structures. These lipids are common in sponges. | Inferred to be Δ5-desaturases and Elongases. | mdpi.comorscience.ru |

| Slime Molds (as a model for lower eukaryotes) | Dictyostelium discoideum | Produces 18:2(5,9) dienoic fatty acids. | Δ5-desaturase (FadA) confirmed to be essential for synthesis. | microbiologyresearch.orgresearchgate.net |

Biological Functions and Roles of 5,9 Dienoic Acid Derivatives

Involvement in Cellular and Molecular Processes

While extensive research into the specific roles of Octacosa-5,9-dienoic acid is ongoing, the broader class of 5,9-dienoic acids, including related structures like taxoleic acid, provides insight into their potential biological activities.

Roles in Membrane Dynamics and Fluidity

The unique geometry of 5,9-dienoic acids, characterized by cis (Z) double bonds, introduces significant bends in their acyl chains. vulcanchem.com This structural feature reduces the efficiency of packing within lipid bilayers, thereby influencing membrane fluidity. vulcanchem.com It is suggested that the 5,9-diene system can disrupt the formation of lipid rafts in plant cell membranes, which may enhance tolerance to cold by maintaining membrane fluidity at lower temperatures. vulcanchem.com

Influence on Intracellular Signaling Cascades

Some polyunsaturated fatty acids are known to play roles in cellular signaling. solubilityofthings.com For instance, in vitro studies on taxoleic acid suggest it can modulate the activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ), indicating a potential role in regulating inflammatory responses. vulcanchem.com Furthermore, research on other fatty acid derivatives has demonstrated influences on key signaling pathways, such as the PI3K/Akt pathway, which is involved in cell growth and differentiation. mdpi.com Hybrid molecules synthesized from 5,9-dienoic acids have been shown to activate signaling pathways responsible for cell growth and proliferation. mdpi.com

Regulation of Gene Expression

The modulation of transcription factors like PPAR-γ by fatty acids such as taxoleic acid points to a role in the regulation of gene expression. vulcanchem.com Polyunsaturated fatty acids, in general, are recognized for their pivotal role in this process. solubilityofthings.com

Modulation of Specific Enzyme Activities

A significant area of research for 5,9-dienoic acid derivatives has been their interaction with topoisomerases, enzymes critical for managing DNA topology during cellular processes like replication and transcription. rsc.orgsciforum.net

Inhibition of Human Topoisomerase I (hTop1)

Several studies have identified 5,9-dienoic acids and their derivatives as potent inhibitors of human topoisomerase I. mdpi.comrsc.orgsciforum.net The inhibitory activity appears to be influenced by the compound's structure, including chain length and the nature of substituents. sciforum.net

For example, (5Z,9Z)-5,9-eicosadienoic acid demonstrated inhibitory activity at concentrations as low as 0.1 μM, a potency comparable to the well-known inhibitor camptothecin. rsc.org Synthetic derivatives, including those hybridized with steroid or oleanolic acid fragments, have also shown high inhibitory activity against hTop1. mdpi.comnih.govnih.gov The mechanism of inhibition is thought to involve the interaction of the fatty acid's carboxylate group with the enzyme, preventing the catalytic action required for DNA relaxation. mdpi.com

The inhibitory concentrations (IC50) for various 5,9-dienoic acid derivatives highlight their potential as hTop1 inhibitors. For instance, (5Z,9Z)-heptacosa-5,9-dienoic acid has an IC50 of 0.86 μM, while the synthetic (5Z,9Z)-11-phenyl-5,9-undecadienoic acid has an IC50 of 0.7 μM. nih.gov

Interactive Table: hTop1 Inhibition by 5,9-Dienoic Acid Derivatives

| Compound | IC50 (µM) | Source |

| (5Z,9Z)-5,9-Eicosadienoic acid | >0.1 | rsc.org |

| (5Z,9Z)-Heptacosa-5,9-dienoic acid | 0.86 | nih.gov |

| (5Z,9Z)-Octacosa-5,9-dienoic acid | 1.3 | nih.gov |

| 23-Methyl-(5Z,9Z)-hexacosa-5,9-dienoic acid | 1.1 | nih.gov |

| (5Z,9Z)-11-Phenyl-5,9-undecadienoic acid | 0.7 | nih.govnih.gov |

| Lithocholic acid-based derivatives | 0.01–2 | mdpi.com |

Inhibition of Human Topoisomerase II (hTop2α)

In addition to inhibiting hTop1, some 5,9-dienoic acid derivatives also exhibit inhibitory activity against human topoisomerase IIα (hTop2α). nih.govbenthamscience.com This dual inhibitory capability makes them interesting candidates for further investigation. sciforum.netbenthamscience.com (5Z,9Z)-11-Phenylundeca-5,9-dienoic acid, for example, has been identified as an inhibitor of both hTop1 and hTop2α. nih.govbenthamscience.com Research into hybrid molecules of 5Z,9Z-diene acids has also pointed to the inhibition of topoisomerase II as a potential mechanism of action. nih.gov

Anti-Pathogen and Anti-Proliferative Activities in Research Models

Antimicrobial Properties

Research has indicated that some (5Z,9Z)-dienoic acids exhibit antimicrobial properties. mdpi.com For instance, (5Z,9Z)-octadeca-5,9-dienoic acid has shown activity against certain Gram-positive bacteria, including Staphylococcus aureus and Streptococcus faecalis. smolecule.com However, it did not demonstrate activity against Gram-negative bacteria in the same study. smolecule.com The antimicrobial potential of these fatty acids is an area of ongoing investigation, with studies exploring their efficacy against a range of microorganisms. mdpi.comxn--d1ahakv.xn--p1ai

Antifungal Activities

The antifungal properties of dienoic acids and their derivatives have also been investigated. atamanchemicals.com Some studies suggest that these compounds can inhibit the growth of certain fungi. researchgate.netresearchgate.net For example, 9,12-octadecadienoic acid (Z, Z), a related dienoic acid, has been identified as having antifungal activity. researchgate.net While direct studies on this compound are limited, the broader class of dienoic acids has shown potential in this area. atamanchemicals.commdpi.com

Antimalarial Activities

Fatty acids, including dienoic acids, have been considered for their potential antimalarial effects. nih.govresearchgate.net Research has shown that certain polyunsaturated fatty acids can inhibit the growth of the malaria parasite, Plasmodium falciparum. nih.govtandfonline.commalariaworld.org The mechanism may involve the inhibition of the parasite's fatty acid biosynthesis pathway. nih.gov Specifically, very long-chain Δ5,9 fatty acids have been investigated for their interaction with enzymes crucial for the parasite's survival. nih.gov Derivatives of fatty acids have been synthesized and tested for their in vitro antimalarial activity against P. falciparum. tandfonline.com

Antitumor Activities in In Vitro Cellular Models

Derivatives of (5Z,9Z)-dienoic acids have demonstrated cytotoxic effects against various tumor cell lines in laboratory studies. mdpi.commdpi.comresearchgate.net These studies often utilize a panel of cancer cell lines to assess the compound's anti-proliferative potential.

A hybrid molecule incorporating a (5Z,9Z)-tetradeca-5,9-dienoic acid fragment was tested for its cytotoxic activity against several human tumor cell lines. The results, as indicated by the IC50 values (the concentration required to inhibit the growth of 50% of cells), are presented below.

| Cell Line | Description | IC50 (µM) | Source |

|---|---|---|---|

| Jurkat | Acute T-cell leukemia | 0.1 | mdpi.com |

| K562 | Chronic myelogenous leukemia | 0.007 | mdpi.com |

| U937 | Histiocytic lymphoma | 0.02 | mdpi.com |

| HL60 | Promyelocytic leukemia | 0.03 | mdpi.com |

| HEK293 | Human embryonic kidney (non-tumor) | 0.9 | mdpi.com |

The data indicates that the hybrid molecule exhibited significant cytotoxicity against the tested tumor cell lines, with the K562 cell line being the most sensitive. mdpi.com The cytotoxicity was notably higher in tumor cells compared to the non-tumor HEK293 cell line. mdpi.com Other studies have also reported the cytotoxic properties of dienoic acid derivatives against these and other cancer cell lines. mdpi.commdpi.comnih.govnih.gov

Induction of Apoptosis in Cancer Cell Lines

A key mechanism by which some (5Z,9Z)-dienoic acid derivatives exert their antitumor effects is through the induction of apoptosis, or programmed cell death. mdpi.comresearchgate.net Apoptosis is a critical process for removing damaged or cancerous cells. nih.govfrontiersin.org

Research has shown that a hybrid molecule containing a (5Z,9Z)-tetradeca-5,9-dienoic acid fragment is an effective inducer of apoptosis in tumor cells. mdpi.comresearchgate.net Studies using flow cytometry have demonstrated that treatment with such compounds leads to an increase in the population of apoptotic cells in cultures of Jurkat, K562, and U937 cells. sciforum.net The induction of apoptosis by these compounds is often mediated through mitochondrial pathways, involving the activation of caspases, which are key enzymes in the apoptotic process. nih.govarchivesofmedicalscience.com

The ability of these compounds to trigger apoptosis in cancer cells while having a lesser effect on normal cells is a significant area of interest in cancer research. mdpi.com

Effects on Cell Cycle Progression in Cancer Research

In addition to inducing apoptosis, derivatives of (5Z,9Z)-dienoic acids have been found to affect the cell cycle of cancer cells. mdpi.comresearchgate.net The cell cycle is the series of events that take place in a cell leading to its division and duplication. researchgate.net Disrupting the cell cycle is a common strategy for cancer therapies. jmedsciences.com

Ecological and Inter-species Biochemical Interactions

Derivatives of 5,9-dienoic acid are key players in the biochemical landscape of marine ecosystems, particularly within invertebrate communities. Sponges of the class Demospongiae are a notable source of these unique fatty acids, which are often referred to as demospongic acids. ifremer.fr These sponges contain a complex profile of C24 to C34 fatty acids with the characteristic Δ5,9 unsaturation, including (5Z,9Z)-octacosa-5,9-dienoic acid. ifremer.frnih.gov These compounds are integral components of the sponge's cell membranes, particularly in phospholipids (B1166683), where they can constitute a significant portion of the total fatty acids. ifremer.fr Their presence is so characteristic that they serve as important chemotaxonomic markers for identifying and classifying sponge species.

The biosynthesis of these VLCFAs is believed to occur through the elongation of shorter-chain unsaturated fatty acids. ifremer.fr The unique structure of these molecules influences membrane fluidity and may contribute to the organism's adaptation to its environment. The interactions are not limited to the organism itself; as filter feeders, sponges and their associated microbial symbionts introduce these distinct fatty acids into the local ecosystem, making them available for transfer through the food web.

Long-chain polyunsaturated fatty acids (LCPUFAs) are fundamental to the structure and function of marine food webs, acting as essential nutrients that cannot be synthesized by most animals. int-res.comnih.gov While much of the focus is on omega-3 fatty acids like EPA and DHA produced by microalgae, the specific 5,9-dienoic acid derivatives from sponges and other invertebrates also enter the trophic system. ifremer.froup.comfishlarvae.org

These demospongic acids are transferred to organisms that prey on sponges (spongivores), such as certain species of sea turtles, angelfish, and nudibranchs. Once consumed, these fatty acids are incorporated into the predator's tissues. Fatty acid signature analysis is a tool used by ecologists to trace these predator-prey relationships and understand the flow of energy and essential compounds through the ecosystem. researchgate.net The unique structure of Δ5,9 fatty acids makes them excellent biomarkers for tracking the dietary contribution of sponges in an animal's diet. ifremer.fr

Table 1: Trophic Transfer of Key Fatty Acids in Marine Food Webs

| Trophic Level | Organism Example | Key Fatty Acids Produced or Accumulated | Primary Role |

|---|---|---|---|

| Primary Producers | Diatoms, Dinoflagellates | Eicosapentaenoic acid (EPA), Docosahexaenoic acid (DHA) | Base of the food web; de novo synthesis of essential LCPUFAs. int-res.comoup.comfishlarvae.org |

| Primary Consumers | Zooplankton (e.g., Copepods) | Accumulate EPA and DHA from phytoplankton. | Transfer of energy and essential fatty acids to higher trophic levels. oup.com |

| Benthic Invertebrates | Sponges (Demospongiae) | (5Z,9Z)-Octacosa-5,9-dienoic acid and other demospongic acids. | Introduction of unique Δ5,9 fatty acids into the food web. ifremer.fr |

| Secondary Consumers | Spongivorous Fish, Nudibranchs | Accumulate demospongic acids from sponges. | Indicators of specialized diets; support physiological functions. researchgate.net |

| Tertiary Consumers | Larger Fish, Sea Turtles | Accumulate fatty acids from their prey. | Biomagnification of fatty acids up the food chain. oup.com |

The health and stability of marine ecosystems are intrinsically linked to the biochemical contributions of primary producers and other foundational organisms. The production of LCPUFAs by microalgae is a cornerstone of this stability, supporting the entire food web. int-res.com Environmental stressors associated with climate change, such as rising ocean temperatures and acidification, can alter the ability of diatoms to produce these essential fatty acids, with cascading negative effects on consumer populations, from zooplankton to fish and seabirds. int-res.com

While less studied, the demospongic acids, including this compound, contribute to this biochemical diversity and ecosystem resilience. Sponges play vital roles in nutrient cycling and providing habitat, and their health is crucial for the ecosystems they inhabit, such as coral reefs. The unique fatty acids they produce are a part of their biological and ecological footprint. A decline in sponge populations due to disease or environmental change would also mean a reduction in the availability of these specific Δ5,9 fatty acid biomarkers in the food web, impacting predators that rely on them and altering the biochemical signature of the ecosystem.

The presence and abundance of these fatty acids in predator tissues can serve as an indicator of the health and availability of sponge populations, providing scientists with a tool to monitor the condition of certain marine habitats. researchgate.net

Table 2: Documented Influence of LCPUFAs on Marine Organism Health

| Organism Group | Influence of LCPUFA Availability | Relevant Fatty Acids |

|---|---|---|

| Zooplankton | Directly impacts egg production, hatching success, and growth rates. oup.com | EPA, DHA |

| Bivalves | Improved growth rates with higher levels of essential fatty acids. oup.com | EPA, DHA |

| Fish Larvae | Faster growth and higher survival rates. oup.com | EPA, DHA |

| Spongivorous Predators | Fatty acid profile reflects diet and the health of sponge populations. researchgate.net | Demospongic acids (e.g., This compound ) |

Chemical Synthesis and Derivatization Strategies for 5,9 Dienoic Acids

Stereoselective Synthesis Methodologies for cis,cis-Dienoic Acids

The precise arrangement of the cis double bonds at the C5 and C9 positions is crucial for the biological function of these fatty acids. Consequently, synthetic strategies that offer high stereocontrol are of paramount importance.

Double-Alkyne Bromide Coupling and Lindlar Hydrogenation

A robust strategy for constructing cis,cis dimethylene-interrupted double bonds involves a sequential process of alkyne coupling followed by a stereoselective reduction. researchgate.netresearchgate.net This method ensures high stereochemical purity of the final diene structure. The synthesis of (5Z,9Z)-2-methoxy-5,9-octadecadienoic acid, a marine-derived fatty acid, exemplifies this approach. researchgate.net

The core of this method is the coupling of two different alkyne fragments with a suitable linker, followed by the partial hydrogenation of the resulting diyne. The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is critical, as it selectively reduces alkynes to cis-alkenes without further reduction to alkanes. researchgate.netmasterorganicchemistry.com This strategy provides the advantage of achieving virtually 100% cis stereochemical purity for both double bonds. researchgate.netresearchgate.net For instance, the synthesis can start from a versatile material like 1,5-hexadiyne, which is sequentially coupled to achieve the desired carbon chain before the final hydrogenation step. researchgate.net

Other related syntheses, such as that of (5Z,9Z)-eicosa-5,9-dienoic acid, also employ Lindlar reduction as a key step to establish the Z,Z-diene system from an alkyne precursor, often in combination with other methods like the Corey-Fuchs alkynylation to build the carbon skeleton. rsc.org

Titanium-Catalyzed Intermolecular Cross-Cyclomagnesiation of Dienes

A powerful and highly stereoselective method for synthesizing 5Z,9Z-dienoic acids is the intermolecular cross-cyclomagnesiation of 1,2-dienes (allenes), catalyzed by titanium complexes. rsc.orgsciforum.net This reaction, often referred to as the Dzhemilev reaction, provides an efficient route to unsymmetrical 1Z,5Z-dienes with high stereoselectivity (>98%). rsc.org

The general approach involves the reaction of two different allene (B1206475) partners in the presence of a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), and a titanocene (B72419) dichloride (Cp₂TiCl₂) catalyst. rsc.orgnih.gov One partner is typically an oxygenated allene, like the tetrahydropyran (B127337) (THP) ether of hepta-5,6-dien-1-ol, which serves as the precursor for the carboxylic acid functionality. The other partner is an aliphatic allene, which defines the remainder of the fatty acid chain. rsc.org

The reaction proceeds through the formation of an intermediate titanacyclopentane, which, after transmetalation with the Grignard reagent, yields a magnesacyclopentane. rsc.org Subsequent hydrolysis of this organomagnesium intermediate yields the protected diene alcohol. The final step is the oxidation of the alcohol to the carboxylic acid using an oxidizing agent like the Jones reagent (CrO₃–H₂SO₄). rsc.org This methodology has been successfully applied to the synthesis of various natural and synthetic 5Z,9Z-dienoic acids, including (5Z,9Z)-eicosa-5,9-dienoic acid. rsc.orgmdpi.com

| Target Acid | Allene 1 (Oxygenated) | Allene 2 (Aliphatic) | Catalyst/Reagents | Overall Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| (5Z,9Z)-Eicosa-5,9-dienoic acid | 2-(Hepta-5,6-dien-1-yloxy)tetrahydro-2H-pyran | 1,2-Tridecadiene | Cp₂TiCl₂, EtMgBr, Mg | 61–67% | >98% | rsc.org |

| General 5Z,9Z-Dienoic Acids | THP-protected hepta-5,6-dien-1-ol | Terminal aliphatic allenes | Cp₂TiCl₂, EtMgBr | Up to 67% | >98% | rsc.org |

Homo-cyclomagnesiation Approaches

In contrast to cross-cyclomagnesiation which produces unsymmetrical dienes, titanium-catalyzed homo-cyclomagnesiation of a single allene species is used to synthesize symmetrical molecules. This approach is particularly useful for creating α,ω-dienedioic acids, which are valuable precursors for constructing more complex hybrid molecules. researchgate.netnih.gov

The key step is the Ti-catalyzed reaction of an oxygenated allene, such as 2-(hepta-5,6-dien-1-yloxy)tetrahydro-2H-pyran, with a Grignard reagent. nih.gov This leads to the formation of a symmetrical C₁₄ magnesacyclopentane intermediate. Acid hydrolysis of this intermediate, followed by oxidation of the terminal alcohol groups, yields the corresponding α,ω-dienedioic acid. researchgate.netnih.gov A prime example is the synthesis of (5Z,9Z)-tetradeca-5,9-dienedioic acid, which is prepared in two steps using this homo-cyclomagnesiation as the key reaction. researchgate.netnih.gov This diacid can then be used as a linker to connect two other molecules, such as steroids. researchgate.netnih.gov

Synthesis of Structurally Modified Analogs and Hybrid Molecules

The derivatization of 5,9-dienoic acids by conjugating them with other bioactive molecules is a common strategy to develop novel compounds with potentially enhanced or multi-target activities.

Steroid Conjugates (e.g., with Oleanolic Acid, Hydroxy Steroids)

Hybrid molecules combining 5,9-dienoic acids with various steroids have been synthesized and investigated. These conjugates are typically formed through esterification reactions. Two main approaches have been developed for this purpose. nih.gov

The first approach involves the cross-cyclomagnesiation of an oxygenated allene with a 1,2-diene derivative of a steroid, such as cholesterol. nih.gov The second, more common, approach utilizes a pre-synthesized dienoic acid or dienedioic acid which is then esterified with a hydroxy steroid. researchgate.netnih.gov For example, novel derivatives have been prepared by the DCC/DMAP-catalyzed esterification of (5Z,9Z)-tetradeca-5,9-dienoic acid with various hydroxy steroids. researchgate.net Similarly, hybrid molecules have been synthesized based on lithocholic acid and (5Z,9Z)-tetradeca-5,9-dienedioic acid. nih.gov

Conjugates with oleanolic acid, a pentacyclic triterpenoid, have also been developed. mdpi.commdpi.com One synthetic strategy involves synthesizing a hybrid molecule containing a fragment of oleanolic acid and (5Z,9Z)-tetradeca-5,9-dienedicarboxylic acid. mdpi.com This strategy has been shown to produce compounds with significant cytotoxic activity. mdpi.commdpi.com

| Steroid Moiety | Dienoic Acid Moiety | Coupling Method | Reference |

|---|---|---|---|

| Cholesterol derivative | (5Z,9Z)-Dienoic acid | Cross-cyclomagnesiation | nih.gov |

| Hydroxy steroids | (5Z,9Z)-Tetradeca-5,9-dienedioic acid | DCC/DMAP esterification | researchgate.net |

| Lithocholic acid | (5Z,9Z)-Tetradeca-5,9-dienedioic acid | EDC·HCl/DMAP esterification | nih.gov |

| Oleanolic acid | (5Z,9Z)-Tetradeca-5,9-dienedicarboxylic acid | In situ acid chloride formation and esterification | mdpi.com |

| Cholesterol oximes | 1,14-Tetradeca-(5Z,9Z)-dienedicarboxylic acid | Esterification | mdpi.com |

Curcuminoid Derivatives

Efficient methods have been developed for the synthesis of hybrid compounds based on monocarbonyl derivatives of curcumin (B1669340) and (5Z,9Z)-eicosa-5,9-dienoic acid. mdpi.comrjsvd.comsciforum.net Curcuminoids, the yellow pigments from turmeric, are known for a wide range of biological activities. nih.gov

The synthetic strategy for these hybrid molecules first involves the stereoselective synthesis of the (5Z,9Z)-eicosa-5,9-dienoic acid key monomer via the Ti-catalyzed intermolecular cross-cyclomagnesiation of 1,2-tridecadiene and 2-(5,6-heptadien-1-yloxy)tetrahydropyran. mdpi.com The resulting dienoic acid is then conjugated to a monocarbonyl derivative of curcumin. These syntheses have been reported to produce the target hybrid molecules in yields of 58-68%. mdpi.com These new conjugates are of interest as potential precursors for the development of novel therapeutic agents. mdpi.comsciforum.net

Vanillin (B372448) Derivatives

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a naturally occurring phenolic aldehyde, has been explored as a building block for creating hybrid molecules with fatty acids, leveraging its biological activities and chemical functionality. mdpi.comsphinxsai.com Research has demonstrated the successful synthesis of hybrid molecules by reacting vanillin with (5Z,9Z)-icosa-5,9-dienoic acid. mdpi.com

The synthesis typically involves an intermolecular esterification reaction, for example, a Steglich esterification, where the carboxylic acid group of the 5,9-dienoic acid is coupled with the hydroxyl group of vanillin. mdpi.com This reaction is often facilitated by coupling agents such as N,N′-diisopropylcarbodiimide (DIC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). mdpi.com The resulting conjugate links the fatty acid chain to the vanillin moiety through an ester bond. mdpi.com Such derivatization can be a strategy to modulate the biological properties of the parent fatty acid. nih.gov

Table 1: Representative Vanillin-Fatty Acid Conjugate Synthesis

| Fatty Acid Precursor | Reagents | Product | Reference |

| (5Z,9Z)-Icosa-5,9-dienoic acid | Vanillin, DIC, DMAP | Vanillin-(5Z,9Z)-icosa-5,9-dienoate | mdpi.com |

Halogenated Derivatives (e.g., 9-chloro-5,9-dienoic acids)

Halogenated fatty acids, particularly those containing bromine and chlorine, are found in various marine organisms. researchgate.netnih.govnih.gov Among these, (5Z,9Z)-9-chloro-5,9-dienoic acids have been identified in marine sponges of the Penares species. researchgate.netresearchgate.net These naturally occurring halogenated derivatives suggest that the 5,9-diene scaffold is amenable to halogenation.

While the biosynthetic pathways for these compounds are of interest, synthetic approaches to halogenated 5,9-dienoic acids are less common. However, the presence of these compounds in nature indicates that the introduction of a halogen atom, such as chlorine at the C-9 position, is a feasible derivatization strategy. The synthesis of such derivatives would likely involve late-stage halogenation of a pre-formed 5,9-dienoic acid or the use of halogen-containing building blocks in a total synthesis approach. The structural elucidation of these natural products was accomplished through mass spectrometry and chemical transformations, including derivatization to pyrrolidides and dimethyldisulfides. nih.gov

Table 2: Naturally Occurring Halogenated 5,9-Dienoic Acids

| Compound Name | Natural Source | Reference |

| 6-Bromo-5,9-heneicosadienoic acid | Sea anemone (Stoichactis helianthus) | nih.gov |

| 6-Bromo-5,9-docosadienoic acid | Sea anemone (Stoichactis helianthus) | nih.gov |

| (5Z,9Z)-9-Chloro-24-methyl-5,9-pentacosadienoic acid | Marine sponge (Penares sp.) | researchgate.net |

| (5Z,9Z)-9-Chloro-25-methyl-5,9-hexacosadienoic acid | Marine sponge (Penares sp.) | researchgate.net |

| (5Z,9Z)-9-Chloro-24-methyl-5,9-hexacosadienoic acid | Marine sponge (Penares sp.) | researchgate.net |

| (5Z,9Z)-9-Chloro-25-methyl-5,9-heptacosadienoic acid | Marine sponge (Penares sp.) | researchgate.net |

Development of Synthetic Precursors for Advanced Research Compounds

The development of synthetic precursors is crucial for the synthesis of advanced and complex research compounds derived from octacosa-5,9-dienoic acid. The aforementioned titanium-catalyzed cross-cyclomagnesiation of allenes stands out as a key method for generating the core (5Z,9Z)-diene structure. rsc.orgrsc.orgresearchgate.net The precursors for this reaction are terminal and oxygenated 1,2-dienes of appropriate chain lengths. rsc.org For the synthesis of this compound, this would necessitate a long-chain aliphatic allene and a shorter, functionalized allene that would ultimately form the carboxylic acid end of the molecule.

Furthermore, the synthesis of hybrid molecules, such as those incorporating fragments of other biologically active compounds like oleanolic acid or curcuminoids, represents a strategy for developing advanced research compounds. mdpi.commdpi.com In these cases, the 5,9-dienoic acid itself serves as a key precursor, which is then chemically linked to another molecule of interest. mdpi.commdpi.com

Analytical Methodologies for the Characterization and Quantification of 5,9 Dienoic Acids in Research

Advanced Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of fatty acids. The choice of technique often depends on the complexity of the sample matrix and the required level of sensitivity and structural detail.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Electroconductivity, MS)

High-performance liquid chromatography (HPLC) offers a complementary approach to GC, particularly for less volatile or thermally labile fatty acids. HPLC can be coupled with various detectors for the analysis of dienoic acids. Ultraviolet (UV) detection is possible for conjugated dienoic acids, but not for non-conjugated systems like octacosa-5,9-dienoic acid, unless a chromophore is introduced through derivatization.

More commonly, HPLC is coupled with mass spectrometry (HPLC-MS). This combination allows for the separation of isomers based on their chromatographic behavior, followed by mass analysis for identification and quantification. Electrospray ionization (ESI) is a soft ionization technique frequently used in LC-MS that keeps the parent molecule intact, providing accurate molecular weight information. Tandem mass spectrometry (MS/MS or MSn) can then be used to fragment the parent ion, yielding structural information about the fatty acid backbone and, in some cases, the positions of the double bonds. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS)

Ultra-performance liquid chromatography (UPLC) is an evolution of HPLC that utilizes smaller stationary phase particles, resulting in higher resolution, improved sensitivity, and faster analysis times. When coupled with mass spectrometry (UPLC/MS) or tandem mass spectrometry (UPLC-MS/MS), it represents a state-of-the-art platform for lipidomics and the analysis of specific fatty acids. uzh.chnih.gov

UPLC-MS/MS methods are highly sensitive and can quantify low-abundance fatty acids in complex biological samples. nih.gov The technique can separate different classes of lipids and, within the fatty acid class, can often resolve isomers. The use of tandem mass spectrometry provides a high degree of specificity and allows for the development of quantitative assays based on selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). These targeted approaches enhance the accuracy and precision of quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H and 13C NMR for structural elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including fatty acids. While MS techniques excel at providing molecular weight and fragmentation data, NMR provides detailed information about the chemical environment of each atom in the molecule.

¹H NMR (Proton NMR): This technique provides information about the number and types of hydrogen atoms in a molecule. For a dienoic acid like this compound, the signals from the olefinic protons (the hydrogens attached to the double-bonded carbons) would appear in a characteristic region of the spectrum. The coupling patterns between adjacent protons can help to confirm the connectivity of the carbon chain and the geometry (cis or trans) of the double bonds.

¹³C NMR (Carbon-13 NMR): This technique provides a signal for each unique carbon atom in the molecule. The chemical shifts of the carbons involved in the double bonds and the carboxylic acid group are highly diagnostic. The precise positions of the double bonds at C5 and C9 would be confirmed by the specific chemical shifts of these and adjacent carbons.

For novel fatty acids or when synthesizing standards for other analytical methods, complete structural assignment typically requires a combination of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively map the entire structure.

Challenges and Considerations in Isomer Differentiation and Biological Matrix Analysis

The analysis of dienoic acids, particularly within complex biological matrices, is fraught with challenges.

Isomer Differentiation: The primary challenge lies in differentiating between positional and geometric isomers. wikipedia.org For instance, this compound must be distinguished from other octacosadienoic acids where the double bonds are at different positions (e.g., octacosa-6,10-dienoic acid). Furthermore, each double bond can exist in a cis (Z) or trans (E) configuration, leading to multiple geometric isomers for the same positional isomer (e.g., (5Z,9Z), (5E,9Z), (5Z,9E), (5E,9E)).

Chromatographic Co-elution: Positional and geometric isomers often have very similar physical properties, leading to co-elution in both GC and HPLC systems. rsc.org Optimization of chromatographic conditions, such as using highly polar columns in GC or specialized columns in HPLC, is crucial. rsc.org

Mass Spectrometry Ambiguity: As mentioned, standard EI-MS of FAMEs does not readily distinguish double bond positional isomers. rsc.org While derivatization methods like DMDS addition are effective, they add complexity to sample preparation. rsc.org

Biological Matrix Effects: When analyzing samples from biological sources (e.g., tissues, fluids), the fatty acids of interest are present in a complex mixture of other lipids, proteins, and metabolites. This matrix can interfere with analysis by:

Ion Suppression/Enhancement: In LC-MS, co-eluting compounds can affect the ionization efficiency of the target analyte, leading to inaccurate quantification.

Interfering Peaks: Other compounds in the matrix may have similar chromatographic retention times and/or mass-to-charge ratios, leading to interfering peaks that can obscure the signal from the analyte of interest.

To mitigate these effects, rigorous sample preparation, including lipid extraction (e.g., Folch or Bligh-Dyer methods) and solid-phase extraction (SPE) cleanup, is essential. The use of stable isotope-labeled internal standards, which have the same chemical behavior as the analyte but a different mass, is the gold standard for accurate quantification as it corrects for both extraction losses and matrix effects. lipidmaps.org

Future Research Directions and Unexplored Avenues in Octacosa 5,9 Dienoic Acid Research

Elucidation of Specific Biological Roles of Octacosa-5,9-Dienoic Acid in Native Systems

The precise physiological and structural functions of this compound within the organisms that produce it are largely speculative. While VLCFAs, in general, are known to be crucial components of cellular membranes and precursors for lipid mediators, the specific contributions of the 5,9-diene structure are not well-known. nih.govresearchgate.netcreative-proteomics.com It has been suggested that NMI fatty acids may enhance resistance to oxidative processes and play structural roles in biological membranes. nih.gov

Future research should focus on:

Membrane Dynamics: Investigating how this compound influences membrane fluidity, permeability, and the formation of lipid rafts. Its unique structure may provide distinct advantages in maintaining membrane integrity in the specific environmental niches of organisms like marine sponges. vulcanchem.comaocs.org

Cell Signaling: Exploring its potential role as a signaling molecule or a precursor to signaling molecules. Many fatty acids are involved in vital signaling pathways, and the distinctive structure of this acid could imply a specialized role. nih.govspringermedizin.de

Interspecies Interactions: Determining if the acid is involved in chemical defense, symbiosis, or other interactions between the producing organism and its environment. For instance, some fatty acids from marine organisms exhibit antimicrobial or antimalarial properties. nih.govrsc.org

Comprehensive Mapping of Biosynthetic Pathways for Very Long-Chain 5,9-Dienoic Acids

The biosynthesis of NMI dienoic fatty acids is thought to involve particular elongation and desaturation steps, but the complete enzymatic machinery remains to be fully characterized. nih.govcapes.gov.br While it is understood that VLCFAs are synthesized from C16 and C18 precursors by fatty acid elongation (FAE) complexes, the specific enzymes (elongases and desaturases) responsible for creating the Δ5,9 pattern in very-long-chain variants like this compound are not definitively identified. nih.govresearchgate.netcore.ac.uk

Key research objectives include:

Enzyme Identification and Characterization: Identifying and functionally characterizing the specific elongase and desaturase enzymes involved in the synthesis of C28 5,9-dienoic acids. nih.govspringermedizin.denih.gov This would involve genomic and transcriptomic analysis of producer organisms, followed by heterologous expression and biochemical assays of candidate enzymes. researchgate.net

Regulatory Mechanisms: Uncovering how these biosynthetic pathways are regulated in response to developmental cues or environmental stimuli.

Comparative Genomics: Comparing the biosynthetic gene clusters across different sponge species and other marine invertebrates that produce 5,9-dienoic acids to understand the evolution of this metabolic capability. nih.govcore.ac.uk

Discovery and Characterization of Novel Natural and Synthetic Analogs

Marine sponges are a rich source of diverse Δ5,9 fatty acids, including methyl-branched and 2-methoxylated variants. ird.frnih.gov The discovery of these natural analogs suggests a broader chemical diversity yet to be explored. Furthermore, synthetic chemistry offers the potential to create novel analogs with tailored properties for research and therapeutic applications. researchgate.netmdpi.commdpi.com

Future efforts should be directed towards:

Natural Product Discovery: Continued exploration of marine invertebrates, especially from unique and deep-sea environments, to isolate and identify new naturally occurring 5,9-dienoic acids and related structures. nih.govrsc.orgrsc.org

Synthetic Analog Development: Designing and synthesizing novel analogs of this compound. This includes creating hybrid molecules by combining the fatty acid with other bioactive compounds, such as vanillin (B372448) or derivatives of curcumin (B1669340), to explore new therapeutic potentials. mdpi.commdpi.commdpi.com For example, a synthetic phenyl-substituted analog, 11-phenylundeca-5Z,9Z-dienoic acid, has already shown potent activity as a dual inhibitor of topoisomerase I/IIα. researchgate.netbenthamscience.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how chain length, bond position, and functional group substitutions affect its biological activity, such as the topoisomerase inhibition observed in related compounds. nih.govnih.gov

Application of Advanced "Omics" Technologies (e.g., Lipidomics) in 5,9-Dienoic Acid Profiling

The advent of lipidomics, powered by high-resolution mass spectrometry (MS) and chromatography, provides an unprecedented opportunity to comprehensively profile the lipid composition of cells and tissues. frontiersin.orgcreative-proteomics.com Applying these technologies is essential for understanding the distribution, metabolism, and function of rare fatty acids like this compound.

Future research should employ:

Targeted and Untargeted Lipidomics: Using advanced MS-based platforms like GC-MS and LC-MS/MS to quantify the absolute and relative abundance of this compound and other related lipids in various biological samples. creative-proteomics.comfrontiersin.orgcreative-proteomics.com This can reveal how its levels change in response to different physiological states or environmental conditions. biorxiv.org

4D-Lipidomics: Utilizing techniques like trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) to gain deeper structural insights and more confident identification of lipid species, which is particularly valuable for complex lipidomes like those found in sponges. researchgate.net

Integrated Omics: Combining lipidomics data with genomics, transcriptomics, and proteomics to build a holistic model of the synthesis and function of these fatty acids within their native biological systems.

Development of Targeted Probes for Mechanistic Studies of 5,9-Dienoic Acid Actions

To dissect the specific molecular mechanisms and identify the protein targets of this compound, the development of specialized chemical tools is indispensable. Targeted probes can help visualize the fatty acid's subcellular localization and identify its binding partners.

Key avenues for development include:

Fluorescent Probes: Synthesizing fluorescently-labeled analogs of this compound to track its uptake, trafficking, and localization within living cells using advanced microscopy techniques. nih.govacs.org Recent advances have led to the creation of miniaturized, highly specific fluorescent probes for other lipids, providing a template for this work. acs.org

Photo-affinity Probes: Designing trifunctional probes that incorporate a photoreactive group for covalent cross-linking to interacting proteins and a "click" handle for subsequent enrichment and identification via proteomic analysis. pnas.org

Imaging Probes for In Vivo Studies: Developing near-infrared (NIR) fluorescent probes that can be used for non-invasive imaging in animal models to study the fatty acid's biodistribution and potential therapeutic effects, similar to probes developed for other lipid-related targets like the fatty acid translocase CD36. nih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Octacosa-5,9-dienoic acid and its structural analogs?

- Answer: Synthesis of Δ5,9 fatty acids like this compound often involves lipase-catalyzed kinetic resolution to achieve stereochemical control and O-alkylation protocols to introduce substituents. For example, enzymatic resolution using Candida antarctica lipase has been employed for related 2-methoxy derivatives, while alkylation steps optimize chain length and branching . For analogs with enhanced bioactivity (e.g., phenyl-substituted derivatives), Heck coupling or Wittig reactions are utilized to position double bonds and functional groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Answer: Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight and fragmentation patterns, while nuclear magnetic resonance (NMR; 1H, 13C) identifies double bond positions (Z/E configuration) and chain branching. Infrared (IR) spectroscopy further validates carboxylic acid functional groups. Structural studies of related Δ5,9 fatty acids from marine sponges (Petrosia spp.) demonstrate these methods' utility .

Q. What biological activities have been reported for this compound in marine organisms?

- Answer: Δ5,9 fatty acids exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and inhibitory effects on eukaryotic enzymes like topoisomerase I/II. For example, (5Z,9Z)-14-methylpentadeca-5,9-dienoic acid from Eunicea succinea showed Gram-positive bacterial growth inhibition, while phenyl-substituted analogs enhanced DNA-enzyme interaction via π–π stacking .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the topoisomerase inhibitory activity of this compound analogs?

- Answer: Use in vitro plasmid relaxation assays with human topoisomerase I/II. Compare IC50 values of this compound analogs against controls like camptothecin. Include analogs with substituents (e.g., phenyl groups) to assess π–π interactions with DNA bases, as demonstrated in studies on (5Z,9Z)-11-phenylundeca-5,9-dienoic acid . Validate results with fluorescence-based DNA-unwinding assays and molecular docking to map binding sites.

Q. What strategies resolve contradictions in reported bioactivity data for Δ5,9 fatty acids?

- Answer: Address variability by:

- Purity control: Use HPLC to confirm compound homogeneity (>95%).

- Stereochemical validation: Compare enantiomeric ratios via chiral GC or circular dichroism.

- Assay standardization: Use consistent enzyme sources (e.g., recombinant human topoisomerase) and buffer conditions.

Discrepancies in antimicrobial activity may arise from differences in bacterial strains or fatty acid solubility; use lipid carriers (e.g., DMSO/Tween-80) to improve bioavailability .

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

- Answer: Optimize lipase-catalyzed kinetic resolution using substrates like vinyl esters in nonpolar solvents (hexane/tert-butanol). For example, Pseudomonas fluorescens lipase achieved >95% enantiomeric excess (ee) for (5Z,9Z)-2-methoxy derivatives. Monitor reactions with chiral GC and scale using continuous-flow systems .

Q. What computational methods predict the interaction between this compound and biological targets?

- Answer: Molecular docking (AutoDock Vina, GOLD) models binding to topoisomerase active sites, prioritizing Van der Waals and hydrophobic interactions. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability over 100+ ns trajectories. Studies on phenyl-substituted analogs highlight the role of aromatic stacking with adenine residues in DNA .

Methodological Notes

- Data Interpretation: Cross-reference GC-MS/NMR data with databases like PubChem or OPSIN to confirm structural assignments .

- Ethical Considerations: Adhere to FINER criteria (Feasible, Novel, Ethical) when designing bioactivity studies, particularly for antimicrobial testing .

- Literature Review: Use tools like OJOSE or PubMed to identify primary studies on Δ5,9 fatty acids, avoiding non-peer-reviewed sources (e.g., BenchChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.